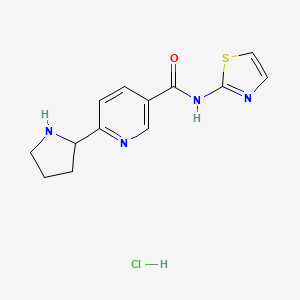
2-Methylpyrrolidine-2-carboxamide hydrochloride
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of 2-Methylpyrrolidine-2-carboxamide is represented by the InChI code:1S/C6H12N2O/c1-6(5(7)9)3-2-4-8-6/h8H,2-4H2,1H3,(H2,7,9) . The molecular weight of this compound is 128.17 . Physical And Chemical Properties Analysis
2-Methylpyrrolidine-2-carboxamide hydrochloride is a solid substance . It has a molecular weight of 128.17 . It is soluble in water and alcohol.Aplicaciones Científicas De Investigación
Cancer Treatment Research
2-Methylpyrrolidine-2-carboxamide hydrochloride has shown potential in cancer treatment research. A study focused on the development of cyclic amine-containing benzimidazole carboxamide PARP inhibitors, which included compounds like 2-[(R)-2-methylpyrrolidin-2-yl]-1H-benzimidazole-4-carboxamide (ABT-888). This compound demonstrated excellent potency against both PARP-1 and PARP-2 enzymes and showed promising results in clinical trials for cancer treatment (Penning et al., 2009).
Synthesis of Medicinal Intermediates
Another application is in the synthesis of medicinal intermediates. The compound 4-Fluoropyrrolidine-2-carbonyl fluorides, which are useful in medicinal chemistry, can be derived from 2-Methylpyrrolidine-2-carboxamide hydrochloride. These intermediates are significant for creating dipeptidyl peptidase IV inhibitors, a class of drugs used in the treatment of diabetes (Singh & Umemoto, 2011).
Antimicrobial Agent Development
Research has also explored the synthesis of Schiff Bases derived from pyridine-2,6-carboxamide, starting from compounds like 2-Methylpyrrolidine-2-carboxamide hydrochloride. These bases have been tested for their bactericidal and fungicidal activities, showing significant antimicrobial activity (Al-Omar & Amr, 2010).
HIV-1 Treatment Research
The compound 1-(4-Methylphenyl)-5-oxo-2-phenylpyrrolidine-2-carboxamide, which can be derived from 2-Methylpyrrolidine-2-carboxamide hydrochloride, has been identified as a potential anti-human immunodeficiency virus type 1 (HIV-1) non-nucleoside reverse transcriptase inhibitor. Its potential in HIV-1 treatment highlights the versatility of 2-Methylpyrrolidine-2-carboxamide hydrochloride in therapeutic applications (Tamazyan et al., 2007).
Neuroleptic Drug Development
In the field of neuroleptics, benzamides of N,N-disubstituted ethylenediamines and cyclic alkane-1,2-diamines, derived from 2-Methylpyrrolidine-2-carboxamide hydrochloride, have shown potential as neuroleptic drugs. This research opens up new possibilities in the treatment of psychiatric disorders (Iwanami et al., 1981).
Mecanismo De Acción
- The compound contains a pyrrolidine ring, which is a versatile scaffold found in various bioactive molecules . It may interact with receptors, enzymes, or other cellular components.
Target of Action
Biochemical Pathways
Propiedades
IUPAC Name |
2-methylpyrrolidine-2-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O.ClH/c1-6(5(7)9)3-2-4-8-6;/h8H,2-4H2,1H3,(H2,7,9);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LERNCADHQFCKNE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCN1)C(=O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methylpyrrolidine-2-carboxamide hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-(4-Aminomethyl-cyclohexyl)-thieno[2,3-b]pyridine-2-carboxylic acid amide hydrochloride](/img/structure/B1402436.png)
![1-[3-(5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)-piperidin-1-yl]-ethanone hydrochloride](/img/structure/B1402438.png)



![3-Piperidin-4-yl-thieno[2,3-b]pyridine-2-carboxylic aciddimethylamide dihydrochloride](/img/structure/B1402445.png)
![1',2',3',4',5',6'-Hexahydro-[2,3']bipyridinyl-5-carboxylic acid amide dihydrochloride](/img/structure/B1402447.png)
![4-{5-[2-(4-Fluoro-phenoxy)-ethyl]-4-methyl-thiazol-2-yl}-azepan-4-ol hydrochloride](/img/structure/B1402449.png)
![C-[4-(5-Thiophen-2-yl-[1,3,4]oxadiazol-2-yl)-cyclohexyl]-methylamine hydrochloride](/img/structure/B1402451.png)
![Dimethyl-(4-morpholin-2-yl-[5,5']bipyrimidinyl-2-yl)-amine hydrochloride](/img/structure/B1402452.png)
![5-[2-(2-Chloro-phenoxy)-ethyl]-3-pyrrolidin-3-yl-1H-pyrazole hydrochloride](/img/structure/B1402453.png)
![6-Isopropyl-2-piperidin-2-yl-5,6,7,8-tetrahydro-1,4,6,9a-tetraaza-cyclopenta[b]naphthalen-9-ol hydrochloride](/img/structure/B1402454.png)